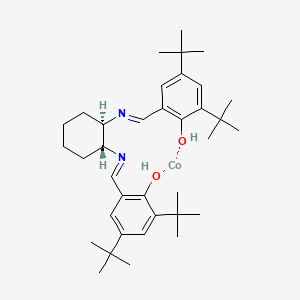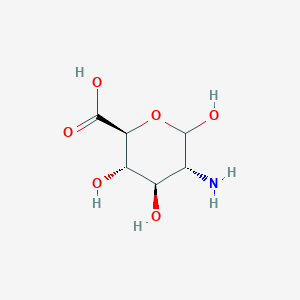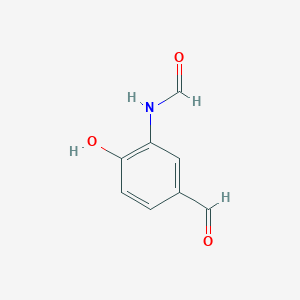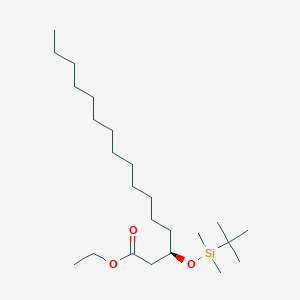
ethyl (2Z)-2-hydrazinylidenepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-hydrazinylidenepropanoate, also known as EHP, is a chemical compound that has been widely used in scientific research. EHP is a hydrazine derivative that has been shown to have potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-hydrazinylidenepropanoate is still not fully understood. However, it has been suggested that ethyl (2Z)-2-hydrazinylidenepropanoate may work by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can contribute to the development of various diseases. By inhibiting the production of ROS, ethyl (2Z)-2-hydrazinylidenepropanoate may help to prevent or treat these diseases.
Biochemical and Physiological Effects:
ethyl (2Z)-2-hydrazinylidenepropanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl (2Z)-2-hydrazinylidenepropanoate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that ethyl (2Z)-2-hydrazinylidenepropanoate can improve cognitive function and reduce oxidative stress in the brain. ethyl (2Z)-2-hydrazinylidenepropanoate has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl (2Z)-2-hydrazinylidenepropanoate in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. Another advantage is its potential therapeutic applications, which make it a promising candidate for further research. However, one limitation of using ethyl (2Z)-2-hydrazinylidenepropanoate in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on ethyl (2Z)-2-hydrazinylidenepropanoate. One direction is to further investigate its mechanism of action and how it works to inhibit the production of ROS. Another direction is to explore its potential therapeutic applications in more detail, particularly in the treatment of cancer and neurodegenerative diseases. Finally, future research could focus on developing more cost-effective synthesis methods for ethyl (2Z)-2-hydrazinylidenepropanoate, which would make it more accessible for use in lab experiments.
In conclusion, ethyl (2Z)-2-hydrazinylidenepropanoate is a promising compound that has potential therapeutic applications. Its unique chemical properties, low toxicity profile, and potential for treating cancer and neurodegenerative diseases make it a promising candidate for further research. While there are still many unanswered questions about its mechanism of action and its full therapeutic potential, future research on ethyl (2Z)-2-hydrazinylidenepropanoate is likely to yield valuable insights into its use as a therapeutic agent.
Synthesis Methods
Ethyl (2Z)-2-hydrazinylidenepropanoate can be synthesized through a simple reaction between hydrazine hydrate and ethyl acrylate. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at a temperature of around 60°C. The resulting product is then purified through column chromatography to obtain pure ethyl (2Z)-2-hydrazinylidenepropanoate.
Scientific Research Applications
Ethyl (2Z)-2-hydrazinylidenepropanoate has been widely used in scientific research due to its potential therapeutic applications. ethyl (2Z)-2-hydrazinylidenepropanoate has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation treatment. ethyl (2Z)-2-hydrazinylidenepropanoate has also been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
ethyl (2Z)-2-hydrazinylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-9-5(8)4(2)7-6/h3,6H2,1-2H3/b7-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVZRKZUJAEJI-DAXSKMNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-hydrazinylidenepropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)

![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)





